molecular formula C16H26O2 B017680 5-(Adamant-1-yl-methoxy)pentanal CAS No. 202577-32-0

5-(Adamant-1-yl-methoxy)pentanal

Cat. No. B017680
Key on ui cas rn: 202577-32-0
M. Wt: 250.38 g/mol
InChI Key: RKOWZXQOTUDIQG-UHFFFAOYSA-N
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Patent
US06177447B1

Procedure details

A mixture of the appropriate acetal 5, 6, (0.2 mmol) in 3 ml acetone and 1 ml 5% HCl was stirred at rt for 1h. Evaporation of the acetone, extraction of the residue with ether (3×7ml), drying on Na2SO4 and evaporation yielded the aldehyde (quant.) used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][CH2:8][O:9][CH2:10][C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2)C.Cl>CC(C)=O>[C:11]12([CH2:10][O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=[O:3])[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCOCC12CC3CC(CC(C1)C3)C2)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the acetone, extraction of the residue with ether (3×7ml)
CUSTOM
Type
CUSTOM
Details
drying on Na2SO4 and evaporation

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)COCCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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